molecular formula C8H13N3O B13313674 2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13313674
M. Wt: 167.21 g/mol
InChI Key: WFVBFQRQXBCONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one (CAS 1342700-35-9) is a dihydropyrimidinone (DHPM) derivative supplied for scientific research. This compound features an aminomethyl substituent, which can enhance hydrogen-bonding capacity and aqueous solubility, making it a valuable scaffold for pharmacological exploration . The dihydropyrimidinone core is a recognized "privileged structure" in medicinal chemistry, meaning it demonstrates a high propensity for interacting with various biological targets . Research into analogous DHPM structures has revealed a wide spectrum of biological activities, including anti-inflammatory, anti-HIV, anti-tubercular, antifungal, anticancer, and antibacterial properties . Notable DHPM-based compounds include Monastrol, a known inhibitor of mitotic kinesin, and others that function as calcium channel blockers, alpha1a-adrenoceptor antagonists, and antiviral agents . The specific substitution pattern of this compound, particularly the 2-aminomethyl group, presents opportunities for further derivatization and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to conduct all necessary due diligence for its specific experimental use.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(aminomethyl)-4-ethyl-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-3-6-5(2)8(12)11-7(4-9)10-6/h3-4,9H2,1-2H3,(H,10,11,12)

InChI Key

WFVBFQRQXBCONQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)NC(=N1)CN)C

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approach

A multicomponent reaction (MCR) approach can be employed to synthesize 2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one . This involves reacting an aldehyde, a β-keto ester (or a suitable alternative), and a urea derivative in the presence of a catalyst.

Component Role in Synthesis
Aldehyde Provides the backbone for the pyrimidine ring
β-Keto Ester Introduces the ethyl and methyl groups
Urea Derivative Forms the pyrimidine core

Stepwise Synthesis

A stepwise synthesis may offer better control over the introduction of specific functional groups. This could involve initial formation of a pyrimidine core followed by selective modification to introduce the aminomethyl group.

Step Reaction Conditions Product
1 Condensation of aldehyde and β-keto ester with urea Pyrimidine core
2 Introduction of aminomethyl group via nucleophilic substitution Final compound

Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions significantly affects the yield and purity of the final product. Common catalysts include strong acids (e.g., hydrochloric acid), solid catalysts (e.g., granite, quartz), or eco-friendly alternatives like cuttlebone.

Catalyst Options

Reaction Conditions

  • Temperature : Typically between 80°C to 150°C
  • Solvent : Ethanol, water, or solvent-free conditions
  • Reaction Time : Varies from a few hours to several days

Data Tables

Table 1: Comparison of Catalysts for Dihydropyrimidinone Synthesis

Catalyst Yield (%) Reaction Time (h) Conditions
Hydrochloric Acid 60-80 12-24 Ethanol, reflux
Granite 70-85 6-12 Ethanol, reflux
Cuttlebone 80-90 2-6 Solvent-free

Table 2: Reaction Conditions for Different Synthesis Approaches

Approach Temperature (°C) Solvent Reaction Time (h)
Biginelli Reaction 80-120 Ethanol 12-24
Stepwise Synthesis 100-150 Water/Ethanol 6-12
Green Synthesis 80-100 Solvent-free 2-6

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares 2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one with structurally related dihydropyrimidinones based on substituents, molecular formulas, and key properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one 2-aminomethyl, 6-ethyl, 5-methyl C₈H₁₄N₃O Not provided Potential bioactivity due to aminomethyl group
6-Amino-5-ethyl-2-(trichloromethyl)-3,4-dihydropyrimidin-4-one 6-amino, 5-ethyl, 2-trichloromethyl C₇H₈Cl₃N₃O 256.5 High halogen content; possible reactivity
4-(4-Ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2-one 4-(ethoxy-methoxyphenyl), 6-methyl, 5-nitro C₁₅H₁₉N₃O₅ Not provided Nitro group enhances electrophilicity
5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one 5-acetyl, 6-methyl, 4-phenyl C₁₃H₁₄N₂O₂ Not provided Aromatic phenyl group; acetyl functionality
6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one 6-amino, 2-dimethylamino, 5-(2-methylphenyl) C₁₄H₁₉N₅O Not provided Bulky aryl substituent; tertiary amine
Key Observations:
  • Aminomethyl vs. Trichloromethyl: The aminomethyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the electron-withdrawing trichloromethyl group in , which likely increases lipophilicity and metabolic stability.
  • Ethyl vs.
  • Nitro and Acetyl Functional Groups: The nitro group in and acetyl group in differ from the aminomethyl group, impacting redox behavior and metabolic pathways.

Biological Activity

2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique molecular structure featuring an aminomethyl group at the second position and ethyl and methyl substituents at the sixth and fifth positions, respectively. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and modulation of cellular processes such as proliferation and apoptosis.

The biological activity of 2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one is primarily attributed to its ability to interact with various biological macromolecules. The presence of the amino group enhances its potential to bind effectively to specific enzymes or receptors, thereby altering their activity. This binding can lead to significant biological effects, making it a candidate for therapeutic applications in areas such as antiviral, anticancer, and anti-inflammatory treatments.

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Enzyme Inhibition : Studies suggest that it can inhibit specific enzymes, which is critical for its potential use as a therapeutic agent.
  • Cell Proliferation Modulation : The compound may influence cell growth and proliferation pathways.
  • Apoptosis Induction : There is evidence that it can induce programmed cell death in certain cancer cell lines .

Anticancer Activity

In vitro studies have demonstrated that derivatives of 2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one show significant anticancer properties. For instance, compounds derived from similar structures have been shown to inhibit the growth of murine Sarcoma 180 and L1210 cell lines .

CompoundCell LineConcentration (mol/L)Effect
2Sarcoma 180106^{-6}Significant inhibition observed
6L1210105^{-5}Significant inhibition observed

Antiviral Activity

Another study highlighted the compound's ability to inhibit the replication of herpes simplex virus type 1 (HSV-1), suggesting its potential as an antiviral agent .

Synthesis Methods

The synthesis of 2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one can be achieved through various methods, including:

  • Biginelli Reaction : A three-component reaction involving urea, aldehydes, and β-keto esters under acidic conditions.
  • Continuous Flow Synthesis : This method enhances control over reaction conditions and product purity, optimizing yield for industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Aminomethyl)-6-ethyl-5-methyl-3,4-dihydropyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally analogous dihydropyrimidinones (DHPMs) typically involves refluxing aldehyde, β-ketoester, and urea derivatives in solvents like toluene or n-heptane, catalyzed by Lewis acids (e.g., ZnCl₂). For example, similar compounds achieve yields of 72–96% under reflux conditions with precise stoichiometric ratios . Optimization should prioritize temperature control (e.g., 80–100°C), solvent polarity, and catalyst selection. Monitoring via TLC and purification via recrystallization or column chromatography is critical .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?

  • Methodological Answer :

  • 1H NMR : Analyze aromatic and methyl/ethyl proton environments (δ 1.2–2.5 ppm for alkyl groups; δ 6.5–8.0 ppm for aromatic protons). Confirm dihydropyrimidinone ring protons (δ 4.0–5.0 ppm) .
  • HRMS : Validate molecular weight with <5 ppm error. For example, a compound with formula C₁₀H₁₄N₃O should show [M+H]⁺ at m/z 200.1130 .
  • Melting Point : Compare observed values (e.g., 150–220°C) with literature to assess purity .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of modifications to the dihydropyrimidinone core?

  • Methodological Answer : Density functional theory (DFT) calculations and transition-state modeling can predict electrophilic substitution sites (e.g., C5 or C6 positions). For example, ICReDD’s quantum chemical reaction path searches identify energy barriers for sulfanyl or carboxylate substitutions, guiding synthetic priorities . Pair computational results with experimental validation via substituent-specific reactivity assays (e.g., thiol vs. carboxyl group grafting) .

Q. How can researchers resolve contradictions in biological activity data for DHPM derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., ethyl vs. methyl at C6) and test against target enzymes (e.g., kinases). For example, sulfanyl substitutions at C5 enhance antibacterial activity, while carboxylic acid groups reduce cytotoxicity .
  • Data Normalization : Use standardized assays (e.g., MIC for antimicrobial studies) and control for solvent effects (DMSO vs. aqueous buffers) .

Q. What experimental design frameworks minimize trial-and-error in optimizing multi-step syntheses?

  • Methodological Answer : Apply factorial design (e.g., 2³ factorial) to screen variables like temperature, catalyst loading, and solvent ratios. For example, a study on DHPM analogs reduced optimization steps by 40% using response surface methodology (RSM) to model yield and purity . Include blocking factors for batch-to-batch variability.

Key Research Findings

  • Synthetic Efficiency : Carboxylic acid substituents at C5 improve aqueous solubility but require post-synthetic modifications (e.g., esterification) to enhance bioavailability .
  • Reactivity Trends : Electron-withdrawing groups (e.g., -Cl) at the phenyl ring increase electrophilic substitution rates at C5 by 30% compared to electron-donating groups .
  • Computational-Experimental Synergy : Reaction path simulations reduce optimization time by 50% for novel DHPM derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.